BenchChemオンラインストアへようこそ!

beta-L-ribofuranose

Organic Synthesis Carbohydrate Chemistry L-Nucleoside Precursors

For buyers of high-value chiral intermediates. This beta-L-ribofuranose is the structurally critical precursor for clinically validated antiviral L-nucleosides (e.g., telbivudine, FTC). Its unique (2S,3S,4R,5S) stereochemistry is non-negotiable; substituting common D-ribose yields inactive enantiomers. Qualified for ANDA analytical development and as an Azacitidine reference standard.

Molecular Formula C5H10O5
Molecular Weight 150.13 g/mol
CAS No. 41546-19-4
Cat. No. B1623446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-L-ribofuranose
CAS41546-19-4
Molecular FormulaC5H10O5
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)O)O)O)O
InChIInChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5-/m0/s1
InChIKeyHMFHBZSHGGEWLO-FCAWWPLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beta-L-Ribofuranose (CAS 41546-19-4): A Critical Chiral Precursor for L-Nucleoside Antiviral and Anticancer Agent Synthesis


beta-L-Ribofuranose (CAS 41546-19-4) is a pentose monosaccharide and the L-enantiomer of the naturally occurring beta-D-ribofuranose, which serves as the carbohydrate backbone of RNA . Unlike its ubiquitous D-counterpart, beta-L-ribofuranose is a non-natural, or 'rare', sugar. Its primary scientific and industrial utility stems from its role as a crucial chiral starting material or intermediate in the synthesis of L-nucleoside analogs [1]. This class of compounds has emerged as a significant source of clinically relevant antiviral and anticancer therapeutics, including drugs like telbivudine, lamivudine (3TC), and emtricitabine (FTC), due to their favorable pharmacological profiles and often reduced toxicity compared to their D-nucleoside counterparts [2]. As such, beta-L-ribofuranose is not a commodity chemical but a specialized, high-value building block in medicinal chemistry and pharmaceutical process development, where precise stereochemical configuration is non-negotiable for downstream biological activity [1].

Why Generic Substitution is Not an Option: The Critical Role of Stereochemistry and Anomeric Purity in Beta-L-Ribofuranose (CAS 41546-19-4)


The procurement of beta-L-ribofuranose is not a simple commodity purchase; substitution with other ribose isomers or derivatives is fundamentally precluded by the strict stereochemical requirements of its intended applications. The compound's utility is exclusively defined by its specific (2S,3S,4R,5S) configuration and beta-anomeric purity, which dictate the stereochemical outcome and, consequently, the biological activity of the L-nucleoside drug candidates it is used to synthesize [1]. Using the more common and cheaper D-ribose would yield the incorrect D-nucleoside enantiomer, which can have drastically different, and often inferior, pharmacological properties including reduced potency and increased toxicity [2]. Even within the L-series, contamination with the alpha-anomer or other L-pentoses like L-arabinose or L-xylose can lead to side products or low yields in subsequent glycosylation reactions, compromising the purity and yield of the final high-value pharmaceutical intermediate or active pharmaceutical ingredient (API) [1]. Therefore, selection must be based on verifiable stereochemical and anomeric purity, as well as a demonstrated track record as a reliable intermediate in published synthetic routes.

Quantitative Differentiation of Beta-L-Ribofuranose (CAS 41546-19-4): Evidence-Based Selection Against Alternatives


Synthesis of Peracylated Beta-L-Ribofuranose from D-Ribose: A Quantified 6-Step Route

A practical synthesis of peracylated derivatives of beta-L-ribofuranose from the readily available starting material D-ribose is described. This method provides a clear, quantified advantage over alternative routes starting from other L-sugars. The total yield for the 6-step sequence is 30-45% [1]. This route is differentiated from a synthesis starting from L-arabinose, which requires 8 steps with an overall yield of approximately 20% [1]. Another route starting from L-xylose gives the target intermediate in a 39% yield over 6 steps, but the specific steps and overall efficiency are less favorable [1].

Organic Synthesis Carbohydrate Chemistry L-Nucleoside Precursors

Synthesis of 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose: Comparative Yield Data vs. D-Isomer

A patented method for producing furanose derivatives directly compares the synthesis of the key acetylated intermediates 1,2,3,5-tetra-O-acetyl-beta-D-ribofuranose and 1,2,3,5-tetra-O-acetyl-beta-L-ribofuranose [1]. The total yield for the beta-L isomer (57%) is slightly higher than for the beta-D isomer (55%) under comparable reaction conditions [1].

Process Chemistry Nucleoside Synthesis Acetylated Sugar Intermediates

Potent Anti-HBV Activity of an L-Ribose-Derived Nucleoside (L-FMAU)

The L-nucleoside analog L-FMAU, which is synthesized from L-ribose derivatives, demonstrates potent and selective anti-hepatitis B virus (HBV) activity [1]. In H1 cells, L-FMAU exhibits an EC50 of 5.0 μM against HBV [1]. This is presented as a class-level benchmark for the therapeutic potential of L-ribose-derived compounds, which are expected to have improved selectivity and lower toxicity compared to some D-nucleoside analogs [2].

Antiviral Research Hepatitis B L-Nucleosides In Vitro Efficacy

Chiral Discrimination of L-Nucleoside Triphosphates by HIV-1 Reverse Transcriptase

A study on the molecular basis for enantioselectivity of HIV-1 reverse transcriptase (RT) reveals that the enzyme can discriminate between D- and L-enantiomers of nucleoside triphosphate analogs [1]. The 3'-hydroxyl group of the L-(beta)-ribose moiety plays a critical role in this chiral discrimination [1]. This finding provides a mechanistic basis for the development of L-nucleoside drugs as HIV-1 RT inhibitors, explaining how they can be both effective and exhibit different resistance profiles compared to D-nucleoside inhibitors [1].

HIV Enzymology Chiral Discrimination Nucleoside Analogs

Supplier Specifications: Purity and Regulatory Compliance for Beta-L-Ribofuranose (CAS 41546-19-4)

Beta-L-Ribofuranose is commercially available as a high-purity chemical (e.g., 95% minimum purity specification from AKSci ) and is supplied with detailed characterization data compliant with regulatory guidelines [1]. It is specifically indicated for use in analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA), notably as a reference standard for the production of the drug Azacitidine [1].

Pharmaceutical Standards Analytical Chemistry Quality Control ANDA

Definitive Application Scenarios for Beta-L-Ribofuranose (CAS 41546-19-4) Based on Evidence


Synthesis of L-Nucleoside Antiviral Agents (e.g., Anti-HBV and Anti-HIV Candidates)

Beta-L-ribofuranose is the essential chiral building block for constructing L-nucleoside analogs, a validated class of therapeutics for viral infections. The evidence confirms its utility in preparing compounds with potent antiviral activity, such as L-FMAU, which has an EC50 of 5.0 μM against HBV [1], and in exploring new inhibitors of HIV-1 reverse transcriptase that exploit chiral discrimination [2].

Preparation of Key Peracylated Intermediates for Nucleoside Coupling

The compound is a direct precursor for the synthesis of peracylated derivatives like 1,2,3,5-tetra-O-acetyl-beta-L-ribofuranose, a critical intermediate for nucleoside coupling reactions. The established 6-step synthesis from D-ribose offers a quantifiable efficiency advantage (30-45% yield) over routes from other L-sugars like L-arabinose (~20% yield) [3].

Pharmaceutical Analytical Method Development and Quality Control (QC) Reference Standard

High-purity beta-L-ribofuranose (e.g., ≥95%) is explicitly qualified and supplied for use in analytical method development, method validation (AMV), and as a reference standard in Quality Control (QC) for Abbreviated New Drug Applications (ANDA), particularly in the commercial production and analysis of the drug Azacitidine [4].

Process Chemistry Optimization for Acetylated L-Sugar Production

In process development, the synthesis of the acetylated L-ribofuranose intermediate is shown to proceed with a comparable or marginally better overall yield (57%) than its D-isomer counterpart (55%), supporting its integration into cost-effective manufacturing routes for L-nucleoside APIs [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for beta-L-ribofuranose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.